molecular formula C13H17N3O B3054401 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol CAS No. 601515-03-1

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol

Cat. No.: B3054401
CAS No.: 601515-03-1
M. Wt: 231.29 g/mol
InChI Key: DWFHMCCBZZUJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol is a chemical compound of significant interest in medicinal and bioorganic chemistry research due to its functionalized structure incorporating both an imidazole ring and an ethanol moiety. The 1H-imidazole scaffold is a privileged structure in biology and drug discovery; it is a key building block in the essential amino acid histidine, the neurotransmitter histamine, and numerous therapeutic agents . This compound's molecular framework makes it a valuable intermediate for synthesizing novel chemical libraries and probing biochemical interactions. Its core structure suggests potential for application as a ligand in metal coordination chemistry, a precursor for heterocyclic chemistry synthesis, and a scaffold for developing enzyme inhibitors, given the known role of imidazole-containing compounds in various pharmacological activities . Researchers can leverage this compound to study its mechanism of action in systems where imidazole derivatives are known to function, such as by interacting with enzyme active sites or modulating biological pathways. Like many imidazole-based molecules, it may serve as a key intermediate in developing antifungal, antibacterial, or antihypertensive agents, providing a versatile template for structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[benzyl(1H-imidazol-5-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-7-6-16(10-13-8-14-11-15-13)9-12-4-2-1-3-5-12/h1-5,8,11,17H,6-7,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFHMCCBZZUJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624906
Record name 2-{Benzyl[(1H-imidazol-5-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601515-03-1
Record name 2-{Benzyl[(1H-imidazol-5-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol typically involves the reaction of an imidazole derivative with a benzylamine derivative under controlled conditions. One common method includes:

    Starting Materials: Imidazole-4-carboxaldehyde and benzylamine.

    Reaction: The imidazole-4-carboxaldehyde is reacted with benzylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)methanol.

    Final Step: The intermediate is then subjected to an oxidation reaction using an oxidizing agent like pyridinium chlorochromate to yield the final product, 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)acetaldehyde.

    Reduction: 2-(((1H-Dihydroimidazol-4-yl)methyl)(benzyl)amino)ethanol.

    Substitution: 2-(((1H-Imidazol-4-yl)methyl)(substituted benzyl)amino)ethanol.

Scientific Research Applications

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol is an organic compound with an imidazole ring and a benzyl group, with the molecular formula C13H17N3OC_{13}H_{17}N_3O and a molecular weight of approximately 231.29 g/mol. It is a compound of interest in medicinal chemistry because imidazole derivatives are found in biologically active compounds and pharmaceuticals. The hydroxyl group attached to the ethanol part of the structure enhances its solubility in polar solvents and may contribute to its biological activity. The imidazole ring can coordinate with metal ions, making it a valuable component in enzyme inhibitors and therapeutic agents.

Applications
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol has several applications across various fields:

  • Pharmaceuticals It can be a precursor in synthesizing drugs, particularly those targeting enzymes and metalloproteins.
  • Agrochemicals It can be used in developing pesticides and herbicides.
  • Material Science It can be a component in creating novel polymers and coatings.
  • Catalysis Due to its ability to coordinate with metal ions, it can serve as a ligand in various catalytic processes.

Biological Activity
The biological activity of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol has been explored in various studies:

  • Enzyme Inhibition It can inhibit enzymes by coordinating with metal ions in their active sites.
  • Antimicrobial Activity It can disrupt microbial cell membranes and interfere with metabolic pathways.
  • Anticancer Potential It can interfere with cancer cell growth by interacting with DNA and proteins.

Synthesis
The synthesis of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol typically involves:

  • Alkylation of Imidazole : Reacting imidazole with benzyl chloride to form N-benzylimidazole.
  • Amine Addition : Adding aminoethanol to the N-benzylimidazole derivative.
  • Reduction : Reducing the intermediate to obtain the final product.

Mechanism of Action

The mechanism of action of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol and analogous compounds:

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol C₁₃H₁₇N₃O₂ Benzyl, ethanolamine, imidazol-4-yl Polar due to ethanolamine; potential solubility in polar solvents
(2-Benzyl-1H-imidazol-4-yl)methanol C₁₁H₁₂N₂O Benzyl, hydroxymethyl, imidazol-4-yl Lower polarity than ethanolamine derivatives
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid C₁₁H₁₂N₃O₂ Benzimidazole core, amino, propanoic acid High solubility in DMSO/DMF; stable in air
2-(((1,3,4-Oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino)benzenethiol C₁₇H₁₄F₃N₃OS Oxadiazole, trifluoromethyl benzyl Anticancer activity (tubulin inhibition)
4-Aryl-2-benzoyl-imidazoles Varies (e.g., C₂₅H₂₄N₂O₃) Aryl, benzoyl groups Tubulin polymerization inhibition; antiproliferative effects

Biological Activity

The compound 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol is an organic molecule characterized by the presence of an imidazole ring and a benzyl group. Its molecular formula is C13H17N3OC_{13}H_{17}N_{3}O, with a molecular weight of approximately 231.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol includes a hydroxyl group attached to an ethanol moiety, which enhances its solubility in polar solvents, potentially contributing to its biological activity. The imidazole ring is known for its ability to coordinate with metal ions, making it a valuable component in enzyme inhibitors and other therapeutic agents.

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives exhibit significant antimicrobial properties. In a study examining various synthesized alkaloids, several showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol's MIC values are not provided, its structural similarity to active compounds suggests potential efficacy.

The biological activity of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol is likely mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function.
  • Protein Binding : The benzyl group may enhance binding affinity to hydrophobic pockets within proteins, modulating their activity and influencing cellular pathways .

Case Studies and Research Findings

StudyFindings
Alkaloid EvaluationInvestigated 248 alkaloids; some showed promising antimicrobial activity with MIC values ranging from 4.69 to 156.47 µM against various pathogens .
Anticancer MechanismsComplexes derived from imidazole derivatives induced apoptosis in cancer cells via ROS generation and DNA damage .
Synthesis and ApplicationsThe compound serves as a building block in synthesizing more complex molecules with potential applications in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.